An In-depth Technical Guide to the Mechanism of Action of Atovaquone in Plasmodium falciparum
An In-depth Technical Guide to the Mechanism of Action of Atovaquone in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone, a hydroxynaphthoquinone, is a potent antimalarial agent effective against the erythrocytic stages of Plasmodium falciparum. It is a key component of the fixed-dose combination Malarone®, used for both treatment and prophylaxis of malaria. This technical guide provides a comprehensive overview of the molecular mechanism of action of atovaquone, detailing its primary target, downstream cellular effects, and the mechanisms of resistance. The guide includes detailed experimental protocols for key assays and quantitative data to support further research and drug development in this area.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Atovaquone's primary mode of action is the highly specific inhibition of the P. falciparum mitochondrial electron transport chain (mETC) at the level of the cytochrome bc1 complex, also known as complex III.[1][2][3] Structurally similar to ubiquinone (coenzyme Q), atovaquone acts as a competitive inhibitor at the ubiquinol oxidation (Qo) site of cytochrome b, a critical subunit of the cytochrome bc1 complex.[4][5] This binding event disrupts the normal flow of electrons from ubiquinol to cytochrome c, a crucial step in cellular respiration.[3]
The selective toxicity of atovaquone against P. falciparum compared to its mammalian host is attributed to subtle structural differences in the Qo binding pocket of the respective cytochrome b proteins.[4]
Signaling Pathway of Atovaquone's Action
Caption: Atovaquone's mechanism of action targeting the cytochrome bc1 complex.
Downstream Effects of Cytochrome bc1 Inhibition
The inhibition of the cytochrome bc1 complex by atovaquone triggers a cascade of detrimental downstream effects within the parasite, ultimately leading to its death.
Collapse of the Mitochondrial Membrane Potential (ΔΨm)
A primary and rapid consequence of mETC disruption is the collapse of the mitochondrial membrane potential (ΔΨm).[1][6] The electron transport chain is responsible for pumping protons across the inner mitochondrial membrane, generating an electrochemical gradient that constitutes the ΔΨm. This potential is vital for mitochondrial function, including the import of proteins and the functioning of ATP synthase. The dissipation of ΔΨm is a key indicator of atovaquone's activity.
Inhibition of Pyrimidine Biosynthesis
In the intra-erythrocytic stages of P. falciparum, a crucial function of the mETC is to regenerate ubiquinone, which is an essential cofactor for the enzyme dihydroorotate dehydrogenase (DHODH).[5][7] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is the sole source of pyrimidines for the parasite. By blocking the re-oxidation of ubiquinol to ubiquinone, atovaquone indirectly inhibits DHODH activity, leading to the cessation of pyrimidine synthesis and subsequent arrest of DNA and RNA replication.[8][9]
Inhibition of ATP Synthesis
While the P. falciparum mETC is not the primary source of ATP during the blood stages (glycolysis is), the collapse of the mitochondrial membrane potential does impair ATP synthesis via oxidative phosphorylation.[2][3] This contributes to the overall energy deficit within the parasite.
Generation of Reactive Oxygen Species (ROS)
The blockage of the electron transport chain can lead to the accumulation of reduced electron carriers, which can then react with molecular oxygen to produce reactive oxygen species (ROS).[3][10] While the direct quantitative impact of atovaquone on ROS production in P. falciparum is not extensively documented in readily available literature, increased ROS can contribute to cellular damage and parasite death.
Quantitative Data
Table 1: In Vitro Susceptibility of P. falciparum to Atovaquone
| Strain/Isolate | Genotype (Cytochrome b) | IC50 (nM) | Fold Resistance | Reference |
| K1 | Wild Type | < 13.6 | - | [1] |
| L-3 (chloroquine-susceptible) | Wild Type | 0.978 (geometric mean) | - | [11] |
| L-16 (chloroquine-susceptible) | Wild Type | 0.680 (mean) | - | [11] |
| FCM 29 (multidrug-resistant) | Wild Type | 1.76 (mean) | - | [11] |
| Chloroquine-susceptible isolates (n=35) | Wild Type | 0.889 (geometric mean) | - | [11] |
| Chloroquine-resistant isolates (n=26) | Wild Type | 0.906 (geometric mean) | - | [11] |
| Thai isolates (n=83) | Wild Type | 3.4 (mean) | - | [12] |
| TM93-C1088 | Y268S | 9,974 (mean) | >730 | [1] |
| ATV-M1 | M133I | ~340 | 25 | [1] |
| TM902CB | Y268S | ~270-fold shift in Ki | ~1000 | [11] |
| Field Isolate | Y268S | >1900 | >10,000 | [12][13] |
| Field Isolate | Y268N | >1900 | ~800 | [13] |
| Field Isolate | Y268C | >1900 | High | [14] |
Mechanisms of Resistance
Resistance to atovaquone in P. falciparum is primarily associated with point mutations in the mitochondrially encoded cytochrome b (cytb) gene, specifically in the region encoding the ubiquinone-binding pocket.[14][15] The most frequently observed mutations occur at codon 268, leading to amino acid substitutions such as Y268S, Y268N, or Y268C.[13][14] These mutations are thought to reduce the binding affinity of atovaquone to the Qo site, thereby diminishing its inhibitory effect.[15][16] Other mutations, such as M133I, have also been associated with atovaquone resistance.[1]
Detailed Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the lipophilic cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
P. falciparum culture (synchronized to the desired stage)
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (e.g., 1 mM in DMSO)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Phosphate-buffered saline (PBS)
-
Atovaquone stock solution
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Preparation:
-
Plate synchronized P. falciparum culture at a desired parasitemia (e.g., 2-5%) and hematocrit (e.g., 2%) in a 96-well plate.
-
Add atovaquone at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM CCCP).
-
Incubate the plate under standard culture conditions for the desired time (e.g., 1-4 hours).
-
-
-
Prepare a fresh JC-1 working solution by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-2 µM.
-
Carefully remove the culture medium from the wells and replace it with the JC-1 working solution.
-
Incubate the plate at 37°C in the dark for 15-30 minutes.
-
-
Washing:
-
Gently aspirate the JC-1 solution and wash the cells twice with pre-warmed PBS.
-
-
Measurement:
-
Fluorescence Microplate Reader: [14][17]
-
Add pre-warmed PBS or culture medium to the wells.
-
Measure the fluorescence intensity of JC-1 aggregates (red) at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm.
-
Measure the fluorescence intensity of JC-1 monomers (green) at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of ΔΨm.
-
-
-
Gently resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer equipped with appropriate lasers and filters to detect both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
Gate on the infected red blood cell population and analyze the shift from red to green fluorescence.
-
-
Caption: Workflow for measuring mitochondrial membrane potential using JC-1.
Measurement of Cytochrome bc1 Complex Activity
This protocol involves the isolation of P. falciparum mitochondria and the subsequent measurement of ubiquinol-cytochrome c oxidoreductase activity.
Materials:
-
High-density P. falciparum culture (trophozoite stage)
-
Saponin solution (for erythrocyte lysis)
-
Mitochondrial isolation buffer
-
Nitrogen cavitation bomb or other cell disruption method
-
Differential centrifugation equipment
-
Decylubiquinol (substrate)
-
Cytochrome c (from horse heart)
-
Atovaquone and other inhibitors (e.g., antimycin A)
-
Spectrophotometer
Protocol:
-
Mitochondria Isolation: [2]
-
Harvest a large volume of infected red blood cells.
-
Lyse the erythrocytes with a saponin solution.
-
Wash the released parasites extensively to remove host cell debris.
-
Resuspend the parasite pellet in mitochondrial isolation buffer.
-
Disrupt the parasites using a nitrogen cavitation bomb at high pressure.
-
Perform differential centrifugation to enrich for the mitochondrial fraction. This typically involves a low-speed spin to remove nuclei and unbroken cells, followed by a high-speed spin to pellet the mitochondria.
-
-
Enzyme Activity Assay: [2]
-
Resuspend the mitochondrial pellet in an appropriate assay buffer.
-
The assay measures the reduction of cytochrome c, which is monitored by the increase in absorbance at 550 nm.
-
The reaction mixture should contain the isolated mitochondria, cytochrome c, and the substrate decylubiquinol.
-
To determine the specific activity of the cytochrome bc1 complex, the assay should be run in the presence and absence of a specific inhibitor, such as antimycin A. The antimycin A-sensitive rate represents the activity of the cytochrome bc1 complex.
-
To test the effect of atovaquone, pre-incubate the mitochondria with varying concentrations of the drug before initiating the reaction with the substrate.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or CellROX® Green, to detect intracellular ROS.
Materials:
-
P. falciparum culture
-
DCFH-DA or CellROX® Green reagent
-
Complete culture medium
-
PBS
-
Atovaquone stock solution
-
Positive control for ROS induction (e.g., H2O2)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Preparation and Treatment: [3][8]
-
Plate P. falciparum culture in a 96-well plate as described for the ΔΨm assay.
-
Treat the cells with atovaquone and controls for the desired duration.
-
-
-
Prepare a working solution of the ROS probe (e.g., 5-20 µM DCFH-DA or CellROX® Green) in pre-warmed culture medium or PBS.
-
Remove the treatment medium and add the probe-containing solution to the cells.
-
Incubate at 37°C in the dark for 30-60 minutes.
-
-
Washing:
-
Gently wash the cells with pre-warmed PBS to remove excess probe.
-
-
Measurement:
-
Fluorescence Microplate Reader:
-
Add PBS or culture medium to the wells.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
-
Flow Cytometry:
-
Resuspend the cells in PBS and analyze using a flow cytometer with the appropriate laser and filter for the specific ROS probe.
-
-
Conclusion
Atovaquone's mechanism of action in Plasmodium falciparum is well-defined, centering on the inhibition of the cytochrome bc1 complex. This leads to a cascade of events, including the collapse of the mitochondrial membrane potential and the disruption of essential biosynthetic pathways, ultimately resulting in parasite death. Understanding the molecular details of this mechanism, the basis of resistance, and the experimental methodologies to study these processes is crucial for the development of new antimalarial drugs that can overcome existing resistance and for the optimal use of atovaquone in clinical practice. This guide provides a foundational resource for researchers dedicated to the fight against malaria.
References
- 1. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemozoin-free Plasmodium falciparum mitochondria for physiological and drug susceptibility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. toolify.ai [toolify.ai]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different mutation patterns of atovaquone resistance to Plasmodium falciparum in vitro and in vivo: rapid detection of codon 268 polymorphisms in the cytochrome b as potential in vivo resistance marker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 101.200.202.226 [101.200.202.226]
- 14. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 15. abcam.com [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
